molecular formula C13H12N4 B13089770 N-benzylimidazo[1,2-a]pyrimidin-6-amine

N-benzylimidazo[1,2-a]pyrimidin-6-amine

Cat. No.: B13089770
M. Wt: 224.26 g/mol
InChI Key: MVVFLWMNUDKHOV-UHFFFAOYSA-N
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Description

N-benzylimidazo[1,2-a]pyrimidin-6-amine is a heterocyclic compound with the molecular formula C13H12N4. It is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylimidazo[1,2-a]pyrimidin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of α-bromoketones with 2-aminopyridines under mild and metal-free conditions . The reaction conditions often involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzylimidazo[1,2-a]pyrimidin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using TBHP.

    Reduction: Common reducing agents like sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

N-benzylimidazo[1,2-a]pyrimidin-6-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzylimidazo[1,2-a]pyrimidin-6-amine is unique due to its specific structural features and the diverse range of biological activities it exhibits.

Biological Activity

N-benzylimidazo[1,2-a]pyrimidin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound consists of an imidazo and pyrimidine ring system with a benzyl group attached to the nitrogen atom of the imidazo structure. The general formula for this compound is C11H10N4C_{11}H_{10}N_4, indicating a complex arrangement of nitrogen atoms that contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds in the imidazo[1,2-a]pyrimidine class exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.50 µg/mL
Escherichia coli1.79 µg/mL
Bacillus subtilis1.49 µg/mL

The compound demonstrated bactericidal effects against E. coli and B. subtilis, indicating its potential as an antibacterial agent .

Antiviral Activity

In antiviral evaluations, this compound has shown activity against certain viruses when tested in vitro. For example, it was part of a study that assessed various derivatives against Vesicular Stomatitis Virus (VSV), highlighting the importance of structural modifications in enhancing antiviral efficacy .

Anticancer Activity

The compound's structural similarity to other imidazo[1,2-a]pyrimidine derivatives positions it as a candidate for anticancer research. Some derivatives have been reported to inhibit cancer cell lines such as HCT116 and HepG2, with notable cytotoxic activity observed at micromolar concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique substitution pattern and ring structure. Modifications to the benzyl group or nitrogen positions within the rings significantly influence its pharmacological profile.

Comparative Analysis

A comparative table of related compounds illustrates how structural variations impact biological activity:

Compound NameStructure TypeNotable Features
Imidazo[1,2-a]pyridineBicyclicStrong CNS activity
Imidazo[1,2-a]pyrimidineBicyclicKnown for antimicrobial properties
N-(phenylmethyl)imidazo[1,2-a]pyrimidin-5-amineSimilar Ring StructureFocused on anticancer activity
2-Benzylimidazo[1,2-a]pyridineBicyclicExplored for neuroprotective effects

The benzyl substitution enhances solubility and bioavailability, making this compound a promising candidate for further research .

Case Studies

Several studies have investigated the biological activities of various derivatives of imidazo[1,2-a]pyrimidines:

  • Antimicrobial Studies : A series of benzylidene hydrazides were synthesized and tested for antibacterial and antifungal activities, demonstrating that certain substitutions significantly enhance efficacy against pathogens .
  • Antiviral Research : Compounds derived from imidazo[1,2-a]pyrimidines were evaluated for their ability to inhibit viral replication in cell cultures, revealing promising results against VSV .
  • Cancer Cell Line Studies : Research on dual-function inhibitors indicated that modifications to the imidazo[1,2-a]pyrimidine scaffold could lead to compounds with potent anticancer properties .

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

N-benzylimidazo[1,2-a]pyrimidin-6-amine

InChI

InChI=1S/C13H12N4/c1-2-4-11(5-3-1)8-15-12-9-16-13-14-6-7-17(13)10-12/h1-7,9-10,15H,8H2

InChI Key

MVVFLWMNUDKHOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN3C=CN=C3N=C2

Origin of Product

United States

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